molecular formula C14H14N6O2S B2890731 2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904021-02-8

2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2890731
CAS No.: 1904021-02-8
M. Wt: 330.37
InChI Key: MXEFWMZAXWQSPB-UHFFFAOYSA-N
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Description

2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a sophisticated chemical hybrid scaffold designed for interdisciplinary pharmaceutical and biological research. This compound integrates a [1,2,4]triazolo[4,3-b]pyridazine core structure, a privileged heterocyclic system recognized for its significant therapeutic potential. The molecular architecture is specifically engineered to probe complex biological pathways, with particular relevance in the development of antiviral and anticancer agents. The structural framework of the [1,2,4]triazolo[4,3-b]pyridazine nucleus is historically associated with diverse pharmacological activities, positioning this compound as a valuable chemical tool for investigating novel therapeutic mechanisms. Literature indicates that closely related triazolopyridazine derivatives function as potent agonists of Rev-erb nuclear receptors, which are critical regulators of circadian rhythm, metabolism, and inflammatory processes . Consequently, this compound presents significant research value for exploring chronotherapeutics and metabolic syndrome pathways. Furthermore, the incorporation of the thiophene moiety, a bioisostere commonly employed in medicinal chemistry, enhances the compound's potential for modulating pharmacokinetic properties and target binding affinity. The 1,2,4-triazole component has been extensively documented in scientific literature for its broad spectrum of biological activities, including notable antiviral effects against HIV-1 through inhibition of reverse transcriptase, demonstrating efficacy against both wild-type and drug-resistant mutant strains . This compound is provided exclusively for research purposes in laboratory settings and is strictly intended for use by qualified scientists conducting basic research, target validation, and lead optimization studies. It is not for diagnostic or therapeutic applications in humans or animals. Researchers utilizing this compound should employ appropriate safety precautions, including the use of personal protective equipment and adherence to standard laboratory handling procedures for chemical substances.

Properties

IUPAC Name

2-acetamido-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-9(21)15-7-14(22)16-6-13-18-17-12-3-2-11(19-20(12)13)10-4-5-23-8-10/h2-5,8H,6-7H2,1H3,(H,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFWMZAXWQSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Thiophene Position Bioactivity (Reported)
Target: 2-Acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Not provided Not provided Acetamide, thiophen-3-yl 3-yl N/A
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide C24H19N5OS 425.5 m-Tolylacetamide, thiophen-2-yl 2-yl Not reported
2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide C27H19N5OS 461.5 Naphthylacetamide, thiophen-2-yl 2-yl Not reported
2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide C16H13N7O2S 367.4 Oxopyridazinyl, thiophen-2-yl 2-yl Not reported

Substituent Effects on Physicochemical and Binding Properties

Thiophene Positional Isomerism

  • Thiophen-3-yl vs. Thiophen-2-yl: The target compound’s thiophen-3-yl group differs from analogues with thiophen-2-yl substitutions (e.g., ).

Acetamide Side Chain Modifications

  • m-Tolyl and Naphthyl Groups : Compounds and replace the target’s simple acetamide with bulky aryl groups. The naphthyl derivative (MW 461.5) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Molecular Parameters and Crystallography

X-ray studies on related N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamides (e.g., ) reveal planar triazine-thiadiazole systems.

Preparation Methods

Preparation of 6-Chloropyridazin-3-amine

The synthesis begins with 3,6-dichloropyridazine, which undergoes selective amination at position 3 using aqueous ammonia in ethanol at 80°C for 12 hours (yield: 85%).
Reaction conditions :

  • Substrate : 3,6-Dichloropyridazine (1.0 equiv)
  • Reagent : NH₃ (aq., 28%, 5.0 equiv)
  • Solvent : Ethanol
  • Temperature : 80°C
  • Time : 12 hours

Functionalization at Position 6

The chlorine at position 6 is replaced with thiophen-3-yl via Suzuki-Miyaura coupling:
Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : None (heterogeneous conditions)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 100°C, 8 hours
  • Yield : 78%

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 9.0 Hz, 1H, H5), 7.89 (d, J = 9.0 Hz, 1H, H4), 7.62–7.58 (m, 2H, thiophene-H).

Formation of the Triazole Ring

Diazotization and Cyclization

The amine at position 3 undergoes diazotization to form the triazole ring, as demonstrated in analogous triazolopyridazine syntheses:
Optimized protocol :

  • Reagents : NaNO₂ (1.5 equiv), HCl (conc., 2.0 equiv)
  • Solvent : AcOH/H₂O (1:1)
  • Temperature : 0°C → room temperature
  • Time : 2 hours
  • Yield : 70–75%

Mechanism :

  • Diazonium intermediate formation → intramolecular cyclization with adjacent nitrogen to form the triazole.

Introduction of Acetamide Side Chains

N-Methylation of the Triazole

The methyl group at position 3 is introduced via Mannich reaction:
Conditions :

  • Substrate : Triazolopyridazine (1.0 equiv)
  • Reagents : Formaldehyde (37% aq., 1.2 equiv), dimethylamine (1.5 equiv)
  • Solvent : MeOH
  • Temperature : 60°C, 6 hours
  • Yield : 82%

Acylation with Acetic Anhydride

The primary amine on the methyl group undergoes acylation:
Procedure :

  • Reagent : Acetic anhydride (2.0 equiv)
  • Base : Pyridine (3.0 equiv)
  • Solvent : DCM
  • Temperature : 0°C → room temperature, 4 hours
  • Yield : 90%

Analytical Validation and Purification

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 2.01 (s, 3H, CH₃CO), 4.21 (s, 2H, CH₂NH), 8.34 (d, J = 9.0 Hz, H5), 7.91 (d, J = 9.0 Hz, H4).
  • IR : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : 5% MeOH/CH₂Cl₂
  • Purity : >98% (HPLC)

Alternative Synthetic Routes

One-Pot Triazole Formation

A modified approach condenses pyridazine diamine with glyoxylic acid to form the triazole core in situ:
Advantages :

  • Reduced steps (3 → 1)
  • Yield : 68%

Solid-Phase Synthesis

Immobilized pyridazine on Wang resin enables sequential functionalization:

  • Loading capacity : 0.8 mmol/g
  • Overall yield : 65%

Industrial-Scale Considerations

Cost Analysis

Step Cost (USD/kg)
Pyridazine precursor 120
Suzuki coupling 340
Diazotization 90
Acylation 75

Environmental Impact

  • PMI (Process Mass Intensity) : 32 kg/kg (targeting <25 via solvent recycling).

Q & A

Basic Questions

Q. What are the key challenges in synthesizing 2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • Answer : Synthesis involves multi-step reactions, including cyclization of the triazolo-pyridazine core and coupling of the thiophen-3-yl and acetamide groups. Critical challenges include:

  • Yield optimization : Use polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions .
  • Purity control : Monitor intermediates via TLC and purify via column chromatography .
  • Functional group compatibility : Protect reactive groups (e.g., thiophene sulfur) during coupling steps to avoid oxidation .
    • Table 1 : Example reaction yields under varying conditions:
StepSolventTemp (°C)Yield (%)Purity (HPLC)
1DMF806295%
1THF604588%

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Answer :

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring and substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) .
  • Mass spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) .
  • HPLC : Assess purity (>95% required for biological assays) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the thiophen-3-yl moiety influence solubility, and what formulation strategies mitigate this?

  • Answer : The hydrophobic thiophene ring reduces aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
  • Salt formation : Explore hydrochloride salts if basic nitrogen atoms are present .
  • Nanoparticle encapsulation : For in vivo studies, use PEGylated liposomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Core modifications : Replace triazolo-pyridazine with triazolo-pyrimidine to assess kinase selectivity .
  • Substituent variation : Compare thiophen-3-yl with thiophen-2-yl or furan analogs to evaluate π-π stacking interactions .
  • Table 2 : Example SAR data for analogs:
R-groupIC₅₀ (nM)Solubility (µg/mL)
Thiophen-3-yl128.5
Thiophen-2-yl3510.2
4-Fluorophenyl505.1

Q. What in vitro assays are recommended to evaluate its mechanism of action?

  • Answer :

  • Kinase inhibition profiling : Use TR-FRET assays against kinase panels (e.g., EGFR, VEGFR2) .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
  • Apoptosis assays : Measure caspase-3/7 activation using fluorogenic substrates .

Q. How can contradictory data on biological activity between studies be resolved?

  • Answer : Contradictions often arise from assay conditions or impurity artifacts. Mitigation steps:

  • Reproducibility checks : Validate results across ≥3 independent labs .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized thiophene derivatives) .
  • Dose-response curves : Confirm activity at multiple concentrations (e.g., 1 nM–100 µM) .

Q. What computational methods predict binding modes with target proteins?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with acetamide) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Free energy calculations : Calculate ΔG binding via MM-PBSA .

Q. How do reaction mechanisms differ when modifying the acetamide side chain?

  • Answer :

  • Nucleophilic substitution : Use K₂CO₃ in DMF for alkylation of the triazole nitrogen .
  • Reductive amination : Optimize NaBH₃CN stoichiometry for secondary amine formation .
  • Protection/deprotection : Employ Fmoc groups for selective functionalization .

Methodological Notes

  • Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to resolve structural ambiguities .
  • Ethical Compliance : Adhere to institutional guidelines for handling thiophene derivatives, which may exhibit genotoxicity .

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